molecular formula C18H21NO5S B3647877 Ethyl 2-[4-(2-phenylethylsulfamoyl)phenoxy]acetate

Ethyl 2-[4-(2-phenylethylsulfamoyl)phenoxy]acetate

Cat. No.: B3647877
M. Wt: 363.4 g/mol
InChI Key: ZAJRPVASEPMCTG-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(2-phenylethylsulfamoyl)phenoxy]acetate is an organic compound that belongs to the class of phenoxyacetates This compound is characterized by the presence of a phenoxy group attached to an acetate moiety, with a sulfamoyl group linked to a phenylethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(2-phenylethylsulfamoyl)phenoxy]acetate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-hydroxyacetophenone with ethyl bromoacetate in the presence of a base such as potassium carbonate to form ethyl 4-acetoxyphenoxyacetate.

    Introduction of the Sulfamoyl Group: The next step involves the reaction of ethyl 4-acetoxyphenoxyacetate with phenylethylamine and chlorosulfonic acid to introduce the sulfamoyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(2-phenylethylsulfamoyl)phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halide or amine-substituted phenoxyacetates.

Scientific Research Applications

Ethyl 2-[4-(2-phenylethylsulfamoyl)phenoxy]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(2-phenylethylsulfamoyl)phenoxy]acetate involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenoxyacetate moiety may also play a role in modulating the compound’s biological effects by interacting with cellular membranes and proteins.

Comparison with Similar Compounds

Ethyl 2-[4-(2-phenylethylsulfamoyl)phenoxy]acetate can be compared with other similar compounds, such as:

    Ethyl 2-[4-(acetylamino)phenoxy]acetate: This compound has an acetylamino group instead of a sulfamoyl group, which may result in different biological activities.

    Ethyl 2-[4-(2-furylmethylsulfamoyl)phenoxy]acetate: The presence of a furylmethyl group instead of a phenylethyl group can alter the compound’s chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[4-(2-phenylethylsulfamoyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-2-23-18(20)14-24-16-8-10-17(11-9-16)25(21,22)19-13-12-15-6-4-3-5-7-15/h3-11,19H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJRPVASEPMCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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